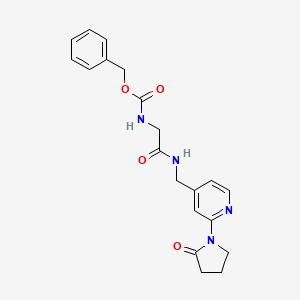

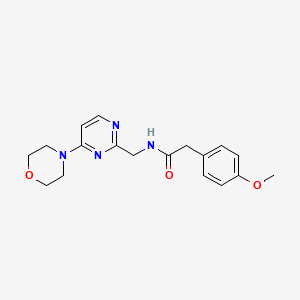

Benzyl (2-oxo-2-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amino)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound might involve several steps, including protection of pyrrolidine, activation of phenylacetic acid, coupling reaction, deprotection, oxidation, and purification . Each step involves specific reagents and conditions, and the progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given its long IUPAC name. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include protection, activation, coupling, deprotection, and oxidation . Each of these reactions involves specific reagents and conditions .Applications De Recherche Scientifique

Antimitotic Agents and Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of heterocyclic compounds such as imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which exhibit antimitotic activity. These compounds have been shown to inhibit cell proliferation and induce mitotic arrest in lymphoid leukemia cells, suggesting potential applications in cancer therapy (Temple, 1990).

Biological Evaluation of Novel Compounds

The synthesis of novel benzothiazole-containing derivatives, specifically ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, has been explored. These compounds have been characterized and assessed for antibacterial, antioxidant, and antitubercular activities, indicating the broad potential of such compounds in therapeutic applications (Bhoi et al., 2016).

Synthesis of Analgesic Agents

Studies have been conducted on the synthesis of substituted 1-benzofurans and 1-benzothiophenes with significant analgesic activity. These findings suggest potential applications in pain management and the development of new analgesic drugs (Rádl et al., 2000).

Catalysis and Organic Synthesis

Research into catalytic processes and organic synthesis has led to the development of methodologies for direct ortho arylation of heterocyclic compounds, facilitating the synthesis of complex organic molecules. This area of research underscores the importance of such compounds in the development of synthetic strategies for pharmaceuticals and materials science (Chu et al., 2013).

Functional Models for Enzymatic Processes

Diiron(III) complexes have been explored as functional models for methane monooxygenases, with studies focusing on the effect of ligands on the hydroxylation of alkanes. This research has implications for understanding enzymatic processes and developing biomimetic catalysts for industrial applications (Sankaralingam & Palaniandavar, 2014).

Orientations Futures

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, drug discovery, and agrochemical development. Additionally, further studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

Propriétés

IUPAC Name |

benzyl N-[2-oxo-2-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c25-18(13-23-20(27)28-14-15-5-2-1-3-6-15)22-12-16-8-9-21-17(11-16)24-10-4-7-19(24)26/h1-3,5-6,8-9,11H,4,7,10,12-14H2,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKENXDLPPCPBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)

![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)

![2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2967051.png)

![N-[(2-fluorophenyl)methyl]-4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide](/img/structure/B2967061.png)

![1-(2-hydroxyethyl)-3-[(3-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2967062.png)

![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)